1-(2-Ethylphenyl)propane-1,1-diamine
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Overview
Description
1-(2-Ethylphenyl)propane-1,1-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of two amino groups attached to a propane chain, with an ethyl-substituted phenyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylphenyl)propane-1,1-diamine typically involves the reaction of 2-ethylphenylpropane with ammonia or amines under specific conditions. One common method involves the ammonolysis of 1,2-dichloropropane in the presence of a catalyst such as Al2O3 or crystalline aluminosilicate. The reaction is carried out at elevated temperatures (160-180°C) and pressures (8-12 MPa) for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a similar process, with optimizations for scale and efficiency. The use of high-pressure reactors and continuous flow systems can enhance the yield and purity of the final product. Additionally, the recycling of excess ammonia and the use of efficient catalysts can reduce waste and improve the overall sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethylphenyl)propane-1,1-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce primary or secondary amines .
Scientific Research Applications
1-(2-Ethylphenyl)propane-1,1-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a precursor for biologically active molecules.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2-Ethylphenyl)propane-1,1-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The compound’s structure allows it to participate in various biochemical pathways, making it a versatile tool in research and development .
Comparison with Similar Compounds
Similar Compounds
1,2-Diaminopropane: A simpler diamine with similar reactivity but lacking the ethylphenyl group.
1,3-Diaminopropane: Another diamine with a different arrangement of amino groups.
1,3-Diamino-2-propanol: A diamine with an additional hydroxyl group, offering different reactivity and applications .
Uniqueness
1-(2-Ethylphenyl)propane-1,1-diamine is unique due to the presence of the ethyl-substituted phenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its potential for specific applications in various fields, making it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C11H18N2 |
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Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-(2-ethylphenyl)propane-1,1-diamine |
InChI |
InChI=1S/C11H18N2/c1-3-9-7-5-6-8-10(9)11(12,13)4-2/h5-8H,3-4,12-13H2,1-2H3 |
InChI Key |
FJWZMLSQLCKKGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C(CC)(N)N |
Origin of Product |
United States |
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